molecular formula C8H14ClN3 B1381597 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride CAS No. 1803561-52-5

2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride

Cat. No. B1381597
M. Wt: 187.67 g/mol
InChI Key: SXMYOKMLXIAGAL-UHFFFAOYSA-N
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Description

“2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride” is a chemical compound with the molecular formula C8H13N3.ClH . It is recognized as an important therapeutic target for treating inflammatory diseases, especially related to the respiratory system, but also for various types of cancer .


Molecular Structure Analysis

The molecular structure of “2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride” can be represented by the InChI code: 1S/C8H13N3.ClH/c1-11-5-6-7(9)3-2-4-8(6)10-11;/h5,7H,2-4,9H2,1H3;1H . The exact 3D conformer and 2D structure are not provided in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride” include a predicted boiling point of 286.4±40.0 °C and a predicted density of 1.30±0.1 g/cm3 . The pKa is predicted to be 9.66±0.20 .

Scientific Research Applications

Synthesis and Characterization

  • A study explored the efficient synthesis and spectroscopic characterization of tetrahydroindazole derivatives, including compounds related to 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride, using microwave irradiation. This process resulted in improved yields and shortened reaction times, demonstrating a simple and green method for synthesizing substituted tetrahydroindazole derivatives (Polo et al., 2016).

Biological Activities

  • Novel 4,5,6,7-tetrahydro-2H-indazole derivatives were synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities, highlighting the potential of these compounds in medicinal applications (Gein et al., 2019).
  • Another study synthesized 4-aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides and examined their antimicrobial and analgesic activities, further emphasizing the therapeutic potential of such compounds (Gein et al., 2021).

Agricultural Applications

  • 2-Phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives were synthesized and evaluated as paddy field herbicides. Some of these compounds showed potent herbicidal activity against annual weeds and good rice selectivity, highlighting their potential in agricultural contexts (Hwang et al., 2005).

Antitumor Activities

  • A study reported the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, showing that some of these compounds exhibited notable antitumor activities, suggesting their potential in cancer therapy (Chu De-qing, 2011).

Photophysical and Spectroscopic Studies

  • Research on the prototropic tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones, which are structurally similar to 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride, was conducted using computational methods. This study contributes to a deeper understanding of the physical properties of such compounds (Pérez Medina et al., 2006).

Safety And Hazards

The safety information available indicates that “2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-11-5-6-7(9)3-2-4-8(6)10-11;/h5,7H,2-4,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMYOKMLXIAGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(CCCC2=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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